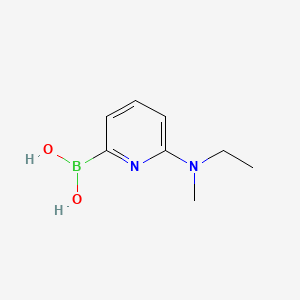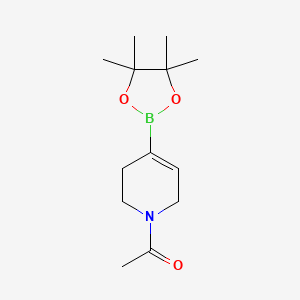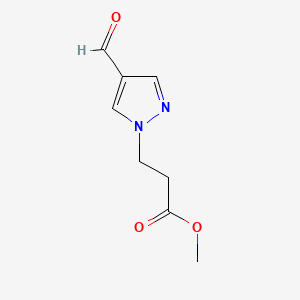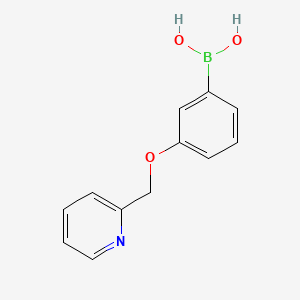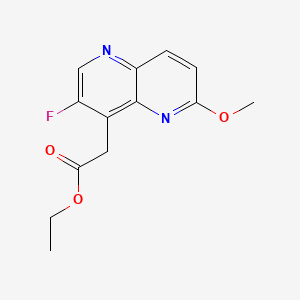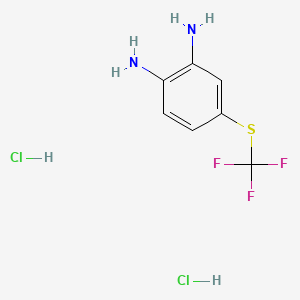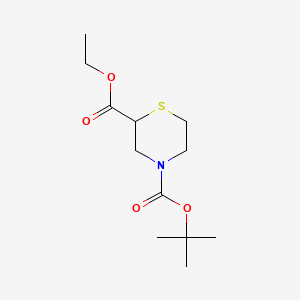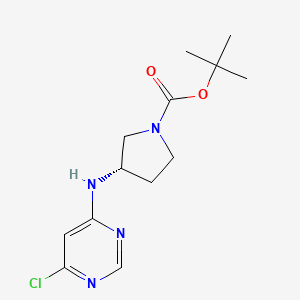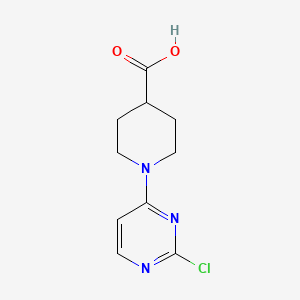![molecular formula C7H5IN2 B578166 2-Yodo-1H-pirrolo[3,2-c]piridina CAS No. 1227269-14-8](/img/structure/B578166.png)
2-Yodo-1H-pirrolo[3,2-c]piridina
Descripción general
Descripción
2-Iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H5IN2 It is characterized by the presence of an iodine atom attached to a pyrrolopyridine scaffold
Aplicaciones Científicas De Investigación
2-Iodo-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary target of 2-Iodo-1H-pyrrolo[3,2-c]pyridine is the colchicine-binding site . This site is a part of the tubulin protein, which is a critical component of the cytoskeleton in cells . The colchicine-binding site is a popular target for anticancer drugs due to its role in cell mitosis .
Mode of Action
2-Iodo-1H-pyrrolo[3,2-c]pyridine interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the microtubule dynamics, leading to mitotic arrest . The compound forms hydrogen bonds with the colchicine sites Thra179 and Asnb349 .
Biochemical Pathways
The compound affects the FGFR signaling pathway , which regulates various biological processes such as organ development, cell proliferation and migration, and angiogenesis . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound conforms well to lipinski’s rule of five , which suggests good absorption and permeation characteristics. More detailed ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.
Result of Action
The compound exhibits potent antitumor activities against various cancer cell lines . It causes G2/M phase cell cycle arrest and apoptosis . In addition, it remarkably disrupts tubulin microtubule dynamics .
Análisis Bioquímico
Biochemical Properties
It is known that it can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .
Cellular Effects
It has been found that derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent anticancer activities against various cancer cell lines .
Molecular Mechanism
It is known that derivatives of 1H-pyrrolo[3,2-c]pyridine can inhibit tubulin polymerisation, disrupt tubulin microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
It is known that it should be stored in a dark place, in an inert atmosphere, at 2-8°C to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of pyrrolopyridine derivatives. One common method includes the cyclization of 2-bromo-5-iodopyridine, followed by base-mediated conversion to the pyrrolopyridine core . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for 2-Iodo-1H-pyrrolo[3,2-c]pyridine are not extensively documented, the general approach would involve scalable synthetic routes that ensure consistent quality and yield. This might include the use of continuous flow reactors and automated synthesis platforms to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and palladium catalysts are commonly used.
Cyclization Reactions: Base-mediated conditions are often employed to facilitate the formation of the pyrrolopyridine core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar pyrrolopyridine scaffold but differing in the position of the nitrogen atom.
7-Azaindole:
Uniqueness: 2-Iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Propiedades
IUPAC Name |
2-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHPZAJQSHPDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301276 | |
| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-14-8 | |
| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




